N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide is a complex organic compound featuring a thiazole ring, an indole moiety, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . This suggests that it may interact with a variety of targets in the body.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , it is possible that this compound has a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help streamline the process and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or indoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.
Biology: The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique structure may be useful in the design of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar in structure but lacks the thiazole and benzenesulfonamide groups.
Thiazole derivatives: Similar in the presence of the thiazole ring but differ in the attached functional groups.
Uniqueness: N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide stands out due to its combination of indole, thiazole, and benzenesulfonamide moieties, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(21-11-10-13-6-4-5-9-16(13)21)15-12-25-18(19-15)20-26(23,24)14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNJVMIUSSSFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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